1-(quinolin-2-ylmethyl)piperidine-4-carboxylic Acid
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Overview
Description
1-(Quinolin-2-ylmethyl)piperidine-4-carboxylic acid is a versatile chemical compound with the molecular formula C16H18N2O2. It is known for its unique structure, which combines a quinoline moiety with a piperidine ring.
Preparation Methods
The synthesis of 1-(quinolin-2-ylmethyl)piperidine-4-carboxylic acid involves several steps, typically starting with the preparation of the quinoline moiety. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring . The piperidine ring is then introduced through a series of reactions, often involving palladium-catalyzed coupling reactions . Industrial production methods may utilize more efficient and scalable processes, such as microwave-assisted synthesis or solvent-free conditions, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(Quinolin-2-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline or piperidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(Quinolin-2-ylmethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of novel drugs, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s properties make it suitable for the synthesis of advanced materials, such as polymers and nanomaterials, which have applications in electronics and photonics.
Biology: Researchers use this compound to study various biological processes, including enzyme inhibition and receptor binding, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(quinolin-2-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, depending on its structure and the receptor involved .
Comparison with Similar Compounds
1-(Quinolin-2-ylmethyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Quinoline Derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Piperidine Derivatives: Compounds containing the piperidine ring also show similar chemical reactivity and applications, but their biological activities may vary depending on the substituents attached to the ring.
Indole Derivatives: Indole compounds, which contain a benzopyrrole structure, have diverse biological activities and are used in various therapeutic applications.
Properties
IUPAC Name |
1-(quinolin-2-ylmethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(20)13-7-9-18(10-8-13)11-14-6-5-12-3-1-2-4-15(12)17-14/h1-6,13H,7-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKNLTGMLNVGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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